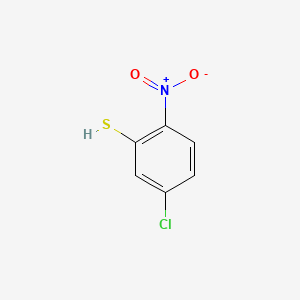

5-Chloro-2-nitrobenzenethiol

Description

5-Chloro-2-nitrobenzenethiol (C₆H₄ClNO₂S, MW: 189.62 g/mol) is a sulfur-containing aromatic compound characterized by a nitro (-NO₂) group at position 2, a chlorine (-Cl) substituent at position 5, and a thiol (-SH) functional group. This compound is notable for its role in fungal xenobiotic metabolism. Studies demonstrate that Mucor circinelloides converts 2,4-dichloro-1-nitrobenzene into this compound via glutathione-S-conjugate and cysteine-S-conjugate β-lyase pathways . These pathways highlight its formation as a metabolite in environmental bioremediation processes, though further research is required to fully elucidate its ecological and toxicological impacts.

Properties

CAS No. |

14371-79-0 |

|---|---|

Molecular Formula |

C6H4ClNO2S |

Molecular Weight |

189.62 g/mol |

IUPAC Name |

5-chloro-2-nitrobenzenethiol |

InChI |

InChI=1S/C6H4ClNO2S/c7-4-1-2-5(8(9)10)6(11)3-4/h1-3,11H |

InChI Key |

RQEQBGNHQNCKCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects : The nitro group in this compound enhances the acidity of the thiol group (pKa ~6–8) compared to 5-chloro-2-methylbenzenethiol (pKa ~8–10), where the methyl group is electron-donating.

- Reactivity: The thiol group in this compound participates in nucleophilic reactions, forming disulfide bonds or metal complexes. In contrast, the amino group in 5-chloro-2-nitroaniline enables diazotization and coupling reactions.

- Environmental Fate : Unlike its methyl-substituted analog, this compound is a documented product of fungal enzymatic activity, suggesting a unique biodegradation pathway .

Comparison with Functional Analogs

Functional analogs share similar reactive groups but differ in substitution patterns:

Thiophenols with Nitro Substituents

- 2-Nitrobenzenethiol : Lacks the chlorine substituent, reducing steric hindrance and altering electrophilic substitution sites.

- 4-Chloro-2-nitrobenzenethiol : The chlorine at position 4 instead of 5 may influence crystal packing and intermolecular interactions.

Chloro-Nitro Aromatics

- 2,4-Dichloro-1-nitrobenzene : The precursor to this compound in fungal metabolism. Its higher chlorine content increases hydrophobicity and environmental persistence .

Research Findings and Implications

- Toxicity Profile: The nitro group in this compound may contribute to oxidative stress in biological systems, a trait less pronounced in methyl- or amino-substituted analogs.

- Synthetic Utility : The thiol group enables its use in synthesizing sulfides and disulfides, whereas the benzoic acid analog is more suited for carboxylate-based reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.